molecular formula C12H16N2O4 B8461141 4-(2-Methoxy-4-nitrophenoxy)piperidine CAS No. 944401-91-6

4-(2-Methoxy-4-nitrophenoxy)piperidine

Cat. No.: B8461141
CAS No.: 944401-91-6
M. Wt: 252.27 g/mol
InChI Key: WKGIMWHCYZIRAT-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Modern Medicinal Chemistry and Materials Science

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. ijnrd.org This is evidenced by its presence in a multitude of pharmaceutical agents. ijnrd.org The incorporation of the piperidine moiety into a molecule can significantly influence its physicochemical properties, such as solubility and lipophilicity, which are critical for drug development. Furthermore, these scaffolds can play a crucial role in enhancing the biological activity, selectivity, and pharmacokinetic profiles of drug candidates. researchgate.net

Beyond the pharmaceutical realm, piperidine derivatives are also finding utility in materials science. Their structural attributes can be leveraged in the synthesis of specialized polymers and other advanced materials. ijnrd.org

Overview of the Chemical Landscape of 4-(2-Methoxy-4-nitrophenoxy)piperidine and Related Structural Motifs

While specific research on this compound is not extensively documented in publicly available literature, an understanding of its chemical landscape can be gleaned from examining its constituent parts and related structural motifs. The molecule consists of a piperidine ring linked via an ether bond at the 4-position to a 2-methoxy-4-nitrophenyl group.

The 4-phenoxypiperidine (B1359869) core is a recognized structural element in medicinal chemistry. nih.gov For instance, derivatives of 4-phenoxypiperidine have been investigated for their interactions with various receptors in the central nervous system. The nature of the substituents on the phenoxy ring can significantly modulate the biological activity of these compounds.

The nitrophenyl group is another key feature of the target molecule. Nitro-containing compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties. nih.govmdpi.com The presence and position of the nitro group on an aromatic ring can have a profound effect on the molecule's electronic properties and its interactions with biological targets. researchgate.net Specifically, the nitro group is an electron-withdrawing group that can influence the reactivity and metabolic pathways of the compound. nih.gov

The methoxy (B1213986) group, also present on the phenyl ring of this compound, can act as a hydrogen bond acceptor and influence the molecule's conformation and binding affinity to target proteins.

Research into structurally similar compounds provides further context. For example, the synthesis and biological evaluation of various 4-phenylpiperidine (B165713) derivatives have been a subject of interest in the pursuit of new therapeutic agents. researchgate.net Additionally, studies on related nitro-containing heterocyclic compounds continue to uncover novel biological effects. nih.gov

Below is a data table of related chemical compounds to provide a comparative structural context.

Compound NameMolecular FormulaKey Structural Features
4-PhenoxypiperidineC11H15NOA piperidine ring with a phenoxy group at the 4-position. nih.gov
1-(2,5-Dimethoxy-4-nitrophenyl)piperidineC13H18N2O4A piperidine ring directly attached to a dinitrophenyl group. mdpi.com
1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazineC17H26N4O3A more complex structure containing the 2-methoxy-4-nitrophenyl piperidine moiety. glpbio.com
tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylateC21H31NO6A piperidine derivative with a substituted phenoxy group, used as a key intermediate in the synthesis of Vandetanib. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

944401-91-6

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

4-(2-methoxy-4-nitrophenoxy)piperidine

InChI

InChI=1S/C12H16N2O4/c1-17-12-8-9(14(15)16)2-3-11(12)18-10-4-6-13-7-5-10/h2-3,8,10,13H,4-7H2,1H3

InChI Key

WKGIMWHCYZIRAT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])OC2CCNCC2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 4 2 Methoxy 4 Nitrophenoxy Piperidine and Its Analogues

Established Synthetic Routes to the Core Piperidine (B6355638) Structure

The construction of the piperidine ring is a well-explored area of organic synthesis, with numerous strategies developed to achieve this goal. Intramolecular cyclization is a particularly powerful approach, wherein a linear precursor containing a nitrogen atom and a reactive functional group are induced to form the six-membered ring.

Intramolecular Cyclization Approaches

Intramolecular cyclization strategies offer a high degree of control over the stereochemistry of the resulting piperidine ring. These methods typically involve the formation of a carbon-nitrogen or carbon-carbon bond to close the ring. wikipedia.org

Reductive hydroamination provides an efficient route to N-heterocycles through the intramolecular addition of an amine to an unactivated alkene or alkyne, followed by reduction of the resulting enamine or imine intermediate. For the synthesis of piperidines, a δ,ε-unsaturated amine can undergo cyclization in the presence of a catalyst. The reaction proceeds via the formation of an iminium ion, which is then reduced to the piperidine. wikipedia.org For instance, the acid-mediated cyclization of alkynes can lead to the formation of an enamine, which generates an iminium ion that is subsequently reduced to form the piperidine ring. wikipedia.org Rhodium-catalyzed intramolecular hydroamination of 1-(3-aminopropyl)vinylarenes has been shown to produce 3-arylpiperidines in high yields. nih.gov

Table 1: Examples of Reductive Hydroamination for Piperidine Synthesis

Catalyst/ReagentSubstrateProductYield
[Rh(COD)(DPPB)]BF41-(3-aminopropyl)vinylarene3-ArylpiperidineHigh
Acid-mediatedδ,ε-Unsaturated alkyneSubstituted PiperidineVaries

Electrophilic cyclization involves the attack of a nucleophilic nitrogen on an electrophilic carbon atom, often generated by the activation of a double or triple bond by an electrophile. wikipedia.org This strategy is widely used for the synthesis of a variety of nitrogen-containing heterocycles, including piperidines. researchgate.netsci-hub.se For example, the oxidative amination of non-activated alkenes using a gold(I) complex as a catalyst and an iodine(III) oxidizing agent can lead to substituted piperidines. wikipedia.orgmasterorganicchemistry.com This method allows for the difunctionalization of a double bond with the concurrent formation of the N-heterocycle. wikipedia.orgmasterorganicchemistry.com

Table 2: Electrophilic Cyclization Approaches to Piperidines

Catalyst/ReagentSubstrateProduct TypeKey Feature
Gold(I) complex / Iodine(III) oxidantNon-activated alkene with tethered amineSubstituted PiperidineOxidative amination
Palladium catalyst / Chiral ligandNon-activated alkene with tethered amineEnantiomerically enriched PiperidineEnantioselective cyclization

The intramolecular aza-Michael reaction is a powerful tool for the construction of N-heterocycles, including piperidines. wikipedia.org This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound or a related electron-deficient alkene. nih.gov Organocatalysis has been successfully employed to achieve enantioselective aza-Michael reactions, leading to the formation of chiral piperidine derivatives. nih.govwikipedia.org For example, a biocatalytic aza-Michael strategy has been developed for the enantioselective conversion of pro-chiral ketoenones to 2,6-disubstituted piperidines with excellent conversion and isolated yields. nih.gov

Radical cyclization offers a complementary approach to the synthesis of piperidines, often proceeding under mild conditions and tolerating a wide range of functional groups. researchgate.netlibretexts.org These reactions typically involve the generation of a nitrogen- or carbon-centered radical, which then undergoes an intramolecular addition to a double bond or an aromatic ring. organic-chemistry.orgquizlet.com For instance, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates can produce 2,4-disubstituted piperidines. organic-chemistry.orgquizlet.com The diastereoselectivity of this reaction can be significantly enhanced by using tris(trimethylsilyl)silane (B43935) instead of tributyltin hydride. organic-chemistry.orgquizlet.com Furthermore, intramolecular radical C–H amination through electrolysis or catalysis with copper(I) or copper(II) complexes represents another effective strategy for piperidine synthesis. wikipedia.org

Table 3: Radical Cyclization Methods for Piperidine Synthesis

Initiator/CatalystSubstrateProductKey Feature
Tributyltin hydride/AIBN7-substituted-6-aza-8-bromooct-2-enoate2,4-Disubstituted piperidineGood yields, moderate diastereoselectivity
Tris(trimethylsilyl)silane/AIBN7-substituted-6-aza-8-bromooct-2-enoate2,4-Disubstituted piperidineHigh diastereoselectivity
Cobalt(II) catalystLinear amino-aldehydePiperidineGood yields, potential for by-product formation
Electrolysis/Copper(I) or (II) catalysisUnactivated C-H bond with tethered aminePiperidineIntramolecular C-H amination

Metal-Catalyzed Cyclizations and Hydrogenations

Transition metal catalysis plays a pivotal role in modern organic synthesis, and the construction of piperidine rings is no exception. Palladium-catalyzed cyclization reactions are particularly noteworthy. For example, a Pd(II)-catalyzed diastereoselective cyclization has been used to prepare the cis-2,6-disubstituted piperidin-3-ol scaffold, a key intermediate in the synthesis of alkaloids like (-)-iso-6-spectaline.

Hydrogenation of pyridine (B92270) derivatives is a classical and widely used method for the synthesis of the piperidine core. masterorganicchemistry.com Various catalysts, including rhodium and palladium, are effective for pyridine hydrogenation. wikipedia.org For instance, a rhodium(I) complex with pinacol (B44631) borane (B79455) can achieve highly diastereoselective dearomatization/hydrogenation of fluoropyridines to yield all-cis-(multi)fluorinated piperidines. wikipedia.org

Table 4: Metal-Catalyzed Synthesis of Piperidines

Metal CatalystReaction TypeSubstrateProduct
Palladium(II)Diastereoselective CyclizationUnsaturated aminecis-2,6-Disubstituted piperidin-3-ol
Rhodium(I)HydrogenationFluoropyridineall-cis-(Multi)fluorinated piperidine
RutheniumDomino Redox Isomerization/CyclizationAminopropargyl alcoholSubstituted Piperidine
Gold(I) Complex-Catalyzed Oxidative Amination

Gold(I) catalysis has gained significant traction for its ability to activate unsaturated systems toward nucleophilic attack. In the context of piperidine synthesis, gold(I) complexes can catalyze the oxidative amination of non-activated alkenes. nih.gov This method allows for the difunctionalization of a double bond, leading to the simultaneous formation of the N-heterocycle and the introduction of an oxygen-containing substituent. nih.gov For instance, a gold-catalyzed cyclization of N-homopropargyl amides can yield cyclic imidates, which can be further reduced to furnish piperidin-4-ones, key precursors for 4-substituted piperidines. nih.gov This strategy represents a modular {[2+3]+1} annulation approach. nih.gov

A potential pathway to a 4-hydroxypiperidine (B117109) precursor for the target molecule could involve a gold-catalyzed cyclization, chemoselective reduction, and a subsequent Ferrier rearrangement sequence. nih.gov This one-pot synthesis of piperidin-4-ols highlights the efficiency of gold catalysis in constructing the core piperidine structure. nih.gov

Table 1: Gold(I)-Catalyzed Piperidine Synthesis

Catalyst System Substrate Type Product Key Features
Gold(I) Complex / Iodine(III) Oxidant Non-activated Alkenes Substituted Piperidines Oxidative amination with simultaneous difunctionalization. nih.gov
[IPrAu(CH3CN)]SbF6 Alkynyl Thioethers and Nitrenoids 3-Sulfenyl Pyrroles and Indoles Demonstrates gold's ability to catalyze annulations, a principle applicable to piperidine synthesis. nih.gov
Palladium-Catalyzed Enantioselective Approaches

Palladium catalysis is a cornerstone of modern organic synthesis, offering a wide range of transformations for C-C and C-N bond formation. Enantioselective palladium-catalyzed reactions are particularly valuable for the synthesis of chiral piperidine derivatives. One such approach involves the (4 + 2) reaction between 1,3-dienes and N-cyano imines, which proceeds through a cascade of vinylogous addition and intramolecular allylic amination to yield 2,6-cis-disubstituted-1,2,3,6-tetrahydropyridines. acs.org

Another powerful palladium-catalyzed method is the asymmetric carbenylative amination of N-tosylhydrazones and (E)-vinyl iodides bearing a pendant amine. rsc.org This reaction provides access to a variety of chiral pyrrolidines and piperidines with good yields and high enantioselectivity. rsc.org Furthermore, palladium-catalyzed hydrogenation of functionalized pyridines has been developed for accessing highly valuable fluorinated piperidines, demonstrating the catalyst's tolerance to various functional groups. nih.gov Palladium-on-carbon is also a common catalyst for the hydrogenation of pyridine rings to afford piperidines. acs.org

Table 2: Palladium-Catalyzed Piperidine Synthesis

Catalyst System Reaction Type Product Enantioselectivity (er)
Pd(0) / Chiral Ligand (4 + 2) Annulation 2,6-cis-Disubstituted-1,2,3,6-tetrahydropyridines Moderate to good. acs.org
Pd / GF-Phos Asymmetric Carbenylative Amination Chiral Piperidines Up to 96.5:3.5. rsc.org
Palladium Catalyst Hydrogenation Fluorinated Piperidines N/A (Focus on functional group tolerance). nih.gov
Ruthenium(II) and Rhodium(I) Catalysis for Pyridine Hydrogenation

The hydrogenation of pyridines is a direct and atom-economical route to piperidines. Ruthenium(II) and Rhodium(I) complexes are highly effective catalysts for this transformation. A heterogeneous ruthenium catalyst has been developed for the diastereoselective cis-hydrogenation of multi-substituted pyridines. nih.gov

Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids and pyridine derivatives provide enantioenriched 3-substituted tetrahydropyridines, which can be further reduced to the corresponding piperidines. acs.orgnih.gov This three-step process, involving partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction, grants access to a wide variety of chiral 3-piperidines. acs.orgnih.gov Rhodium catalysts, such as Wilkinson's catalyst, are also employed in the hydrogenation of substituted pyridines. nih.gov Furthermore, a rhodium-catalyzed reductive transamination of pyridinium (B92312) salts offers a rapid route to various chiral piperidines, including fluorinated derivatives, with excellent diastereo- and enantio-selectivities. dicp.ac.cn

Table 3: Ruthenium(II) and Rhodium(I) Catalyzed Piperidine Synthesis

Catalyst Reaction Type Product Key Features
Heterogeneous Ruthenium Catalyst Diastereoselective Hydrogenation cis-Substituted Piperidines High stability and diastereoselectivity. nih.gov
Rhodium / Chiral Ligand Asymmetric Reductive Heck Reaction Enantioenriched 3-Substituted Piperidines High yield and excellent enantioselectivity. acs.orgnih.gov
[RhCp*Cl2]2 / KI Transfer Hydrogenation Piperidines and Tetrahydropyridines Highly chemoselective under mild conditions. researchgate.net
Nickel-Based Catalysis in Piperidine Synthesis

Nickel catalysis has emerged as a cost-effective and highly reactive alternative to palladium and rhodium-based systems. Nickel-catalyzed reactions offer unique opportunities for synthetic efficiency. thieme-connect.com For instance, a nickel-mediated desymmetrization of cyclic 1,3-diketones can produce fused bicycles with high diastereo- and enantioselectivities. thieme-connect.com This methodology has been extended to the addition of (het)arylboronic acids to alkynes, followed by cyclization of the intermediate alkenylnickel species to form piperidines. thieme-connect.com

A nickel silicide catalyst has been reported as the first example of a nickel catalyst successfully applied to the efficient hydrogenation of pyridines. nih.gov Additionally, nickel-catalyzed (4 + 2) cycloadditions of alkynes and azetidinones have been utilized as a key step in the enantioselective synthesis of indolizidine alkaloids, which contain a piperidine core. nih.gov

Multicomponent Cascade Reactions for Expedited Piperidine Formation

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules in a single step by combining three or more starting materials. nih.gov These reactions are highly atom-economical and can generate significant molecular diversity. For the synthesis of highly functionalized piperidine scaffolds, MCRs that form several new C-N and C-C bonds at once are particularly valuable. nih.gov

A four-component stereoselective synthesis of tetracyano-substituted piperidines has been developed through a Knoevenagel–Michael–Mannich cascade reaction. researchgate.net This approach utilizes simple starting materials to construct complex piperidine rings with multiple stereocenters. researchgate.net

Stereoselective and Enantioselective Synthesis Strategies (e.g., Sₙ2-Reaction with Memory of Chirality)

Achieving high levels of stereocontrol is a critical aspect of modern piperidine synthesis. One intriguing strategy is the use of Sₙ2' reactions with "memory of chirality" (MOC). nih.govresearchgate.net In this approach, the chirality of a starting material is transferred to the product even though a stereocenter is temporarily destroyed during the reaction. The intramolecular Sₙ2' cyclization of α-amino ester enolates can provide piperidine derivatives with adjacent quaternary-tertiary stereocenters with excellent diastereo- and enantioselectivity. nih.govresearchgate.net This method has the potential to be integrated into the concise asymmetric synthesis of bioactive molecules containing multisubstituted piperidine moieties. nih.gov

Ring-Forming Reactions for Piperidin-4-one Derivatives (e.g., Mannich Condensation)

Piperidin-4-ones are versatile intermediates that can be readily converted to a wide range of 4-substituted piperidines, including the 4-phenoxypiperidine (B1359869) core of the target molecule. The Mannich condensation is a classic and widely used method for the synthesis of piperidin-4-ones. chemrevlett.comacs.org This reaction typically involves the condensation of an aldehyde, an amine (or ammonia), and a ketone with two α-hydrogens. chemrevlett.com For example, the reaction between substituted aromatic aldehydes, ethyl methyl ketone, and ammonium (B1175870) acetate (B1210297) in an ethanol (B145695) medium can yield substituted 4-piperidones. chemrevlett.com

The Petrenko-Kritschenko reaction, a double Mannich reaction, condenses two equivalents of an aromatic aldehyde with a primary amine and a dialkyl β-ketocarboxylate to form the piperidone ring system. dtic.mil

Functionalization and Derivatization Strategies for the Phenoxy and Nitrophenyl Moieties

The core structure of 4-(2-methoxy-4-nitrophenoxy)piperidine offers multiple sites for chemical modification, enabling the synthesis of a diverse library of related compounds. Key strategies involve the formation of the phenoxy linkage and the introduction or modification of substituents on the aromatic ring.

Nucleophilic Aromatic Substitution Reactions to Incorporate Phenoxy Linkages

A primary and highly effective method for constructing the 4-phenoxypiperidine scaffold is through nucleophilic aromatic substitution (SNAr). This reaction typically involves an electron-deficient aromatic ring and a strong nucleophile. For the synthesis of the title compound, two main SNAr strategies can be envisaged.

The first approach involves the reaction of an activated aryl halide, such as 1-fluoro-2-methoxy-4-nitrobenzene, with 4-hydroxypiperidine. The fluorine atom is an excellent leaving group in SNAr reactions, and the presence of the electron-withdrawing nitro group in the para-position significantly activates the aromatic ring towards nucleophilic attack by the hydroxyl group of the piperidine. This reaction is typically carried out in the presence of a base to deprotonate the 4-hydroxypiperidine, thereby increasing its nucleophilicity.

A second, related approach is the Williamson ether synthesis, which is fundamentally an SN2 reaction but can be applied in this context. masterorganicchemistry.comvaia.comyoutube.com This would involve the reaction of the sodium or potassium salt of 2-methoxy-4-nitrophenol (B27342) (the phenoxide) with a piperidine derivative bearing a good leaving group at the 4-position, such as 4-bromopiperidine (B2556637) or 4-tosyloxypiperidine. The phenoxide ion acts as the nucleophile, displacing the leaving group on the piperidine ring. For optimal results in a classic Williamson synthesis, the substrate bearing the leaving group should be primary or secondary to avoid elimination side reactions. masterorganicchemistry.com

The choice of solvent and base is crucial for the success of these reactions. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate the reaction.

Introduction and Modification of Nitro and Methoxy (B1213986) Substituents on Aromatic Rings

The synthesis of the key aromatic precursor, 2-methoxy-4-nitrophenol or its derivatives, is a critical step. The nitro and methoxy groups are typically introduced onto a simpler benzene (B151609) ring through electrophilic aromatic substitution reactions. For instance, the nitration of guaiacol (B22219) (2-methoxyphenol) would yield a mixture of nitro isomers, from which the desired 2-methoxy-4-nitrophenol can be separated.

Alternatively, a precursor like 1-fluoro-2-methoxybenzene can be nitrated to produce 1-fluoro-2-methoxy-4-nitrobenzene, a key starting material for the SNAr approach mentioned earlier. mdpi.comsigmaaldrich.combldpharm.com The nitration of 2-fluoro-1,4-dimethoxybenzene has been reported to yield 1-fluoro-2,5-dimethoxy-4-nitrobenzene in high yield, demonstrating the feasibility of introducing a nitro group onto a pre-functionalized methoxybenzene ring. mdpi.com

Modification of these substituents is also a viable strategy. The nitro group can be reduced to an amine, which can then undergo a wide range of further reactions, such as diazotization or acylation, to introduce new functional groups. The methoxy group can potentially be cleaved to a hydroxyl group, providing another handle for derivatization.

Derivatization at the Piperidine Nitrogen (N-Alkylation, N-Substitution)

The secondary amine of the piperidine ring in this compound is a prime site for functionalization, most commonly through N-alkylation or N-acylation. These modifications are crucial for modulating the physicochemical properties and biological activity of the molecule.

N-alkylation can be achieved by reacting the parent compound with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.net The choice of base is important to scavenge the hydrohalic acid formed during the reaction and to avoid the formation of a quaternary ammonium salt. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). The reaction is typically carried out in a polar aprotic solvent such as acetonitrile (B52724) or DMF. researchgate.netchemicalforums.com

Reductive amination is another powerful method for N-alkylation, involving the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN).

N-acylation can be readily accomplished by treating the piperidine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction introduces an amide functionality, which can significantly alter the electronic and steric properties of the molecule.

The following table summarizes typical conditions for N-alkylation of piperidine derivatives:

Alkylating AgentBaseSolventTemperatureReference
Alkyl bromide/iodideK₂CO₃DMFRoom Temp researchgate.net
Alkyl bromide/iodideNone (slow addition)AcetonitrileRoom Temp researchgate.net
Benzyl chlorideK₂CO₃Ethanol80°C (Microwave) chemicalforums.com
4-Methoxybenzyl chlorideDIPEADCMRoom Temp chemicalforums.com

This table presents generalized conditions for N-alkylation of piperidines and may require optimization for the specific substrate.

Synthesis of Structural Analogues and Hybrid Compounds Bearing the 4-(2-Methoxy-4-nitrophenoxy) Moiety

The synthetic methodologies described above can be adapted to create a wide array of structural analogues and hybrid compounds. By varying the starting materials, a diverse range of functionalities can be incorporated.

For example, using different substituted phenols or piperidinols in the initial ether formation step can lead to analogues with modified substitution patterns on either ring. The synthesis of 1-(2,5-dimethoxy-4-nitrophenyl)piperidine, a positional isomer of the target compound, has been reported via the nucleophilic aromatic substitution of 1,4-dimethoxy-2,5-dinitrobenzene (B2897924) with piperidine. mdpi.comresearchgate.net This reaction yielded the product in 76% yield when using the purified dinitrobenzene derivative. mdpi.com

Furthermore, the this compound core can be incorporated into larger, more complex molecules to create hybrid compounds with potentially novel properties. For instance, the piperidine nitrogen could be linked to other pharmacophores or molecular scaffolds. The synthesis of various bridged piperidine analogues has been explored to probe receptor binding and enhance drug-like properties. nih.gov

The following table showcases examples of synthesized analogues with similar core structures:

Compound NameSynthetic PrecursorsKey Reaction TypeReference
1-(2,5-Dimethoxy-4-nitrophenyl)piperidine1,4-Dimethoxy-2,5-dinitrobenzene and PiperidineSNAr mdpi.comresearchgate.net
tert-Butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylatePiperidin-4-ylmethanol and a substituted phenolAcylation, Sulfonation, Substitution researchgate.net
1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine1-(4-Methoxyphenyl)piperazine and p-ChloronitrobenzeneN-Arylation (SNAr) core.ac.uk

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting the outcome of new transformations.

Detailed Analysis of Key Reaction Intermediates

The key reaction for the formation of the this compound core via the SNAr pathway proceeds through a well-characterized intermediate known as a Meisenheimer complex .

When a nucleophile, such as the alkoxide of 4-hydroxypiperidine, attacks the electron-deficient aromatic ring of a substrate like 1-fluoro-2-methoxy-4-nitrobenzene, the aromaticity of the ring is temporarily broken. This results in the formation of a resonance-stabilized, negatively charged intermediate, the Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.

The stability of the Meisenheimer complex is a key factor in the facility of SNAr reactions. The presence of strong electron-withdrawing groups, such as the nitro group, at the ortho and para positions relative to the leaving group is essential for this stabilization.

In the second step of the reaction, the leaving group (e.g., fluoride) is expelled, and the aromaticity of the ring is restored, yielding the final product. The departure of the leaving group is typically the rate-determining step in many SNAr reactions, although this can be influenced by the nature of the nucleophile, the leaving group, and the solvent. rsc.org

Examination of Rate-Limiting Steps and Proton Transfer Mechanisms in Aromatic Nucleophilic Substitution

The synthesis of this compound and its analogues via aromatic nucleophilic substitution (SNAr) proceeds through a multi-step mechanism. The generally accepted pathway involves the initial addition of the nucleophile (piperidine) to the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.govchemistrysteps.com This is followed by the expulsion of the leaving group (in this case, a methoxy group, although halides are more common in literature examples) to restore the aromaticity of the ring. chemistrysteps.comwikipedia.org

The rate-determining step of this reaction sequence is not fixed and can vary depending on the specific reactants and conditions. In many SNAr reactions, the initial nucleophilic attack and the consequent disruption of the aromatic system is the most energetically demanding step, making it the rate-limiting step. chemistrysteps.com However, the nature of the leaving group, the nucleophile, and the solvent can shift the rate-determining step to the expulsion of the leaving group from the Meisenheimer intermediate. rsc.orgmcmaster.ca

Kinetic studies on analogous systems provide insight into these mechanistic details. For instance, in reactions involving piperidine and activated aryl substrates, a second molecule of piperidine often plays a crucial role, acting as a base catalyst. nih.govnih.gov The mechanism proposed involves the formation of the initial addition intermediate, followed by a rate-determining deprotonation of the piperidinium (B107235) moiety by a second piperidine molecule. nih.govnih.gov This proton transfer step is facilitated by hydrogen-bond formation between the intermediate and the basic piperidine reactant. nih.gov This process increases the nucleophilicity of the nitrogen atom, strengthening its bond to the aromatic carbon and facilitating the subsequent rapid loss of the leaving group. nih.gov

The transition state can be influenced by the leaving group. Computational results for similar systems suggest that for good leaving groups like chloride, bromide, and iodide, the deprotonation and loss of the leaving group can occur in a concerted E2-like fashion. nih.gov For poorer leaving groups, a stepwise E1cB-like mechanism is more likely, where deprotonation occurs first, followed by the expulsion of the leaving group. nih.gov Isotope effect studies on the reaction of piperidine with 2,4-dinitrodiphenylsulphone in different solvents have provided strong evidence for this two-step mechanism involving a metastable intermediate, with the carbon-leaving group bond rupture being fully or partially rate-determining depending on the solvent. mcmaster.ca

FactorInfluence on Rate-Limiting StepMechanism Detail
Nucleophilic Attack Often the rate-determining step due to the high energy barrier of breaking aromaticity. chemistrysteps.comFormation of the Meisenheimer complex.
Leaving Group Expulsion Can become rate-limiting, especially with poor leaving groups or in non-polar aprotic solvents. rsc.orgA second molecule of piperidine often acts as a base to facilitate this step. rsc.org
Proton Transfer Can be the rate-determining step. nih.gov A second piperidine molecule deprotonates the addition intermediate. nih.govProceeds via a pre-association mechanism involving hydrogen-bond formation. nih.gov
Leaving Group Quality Determines the elimination pathway from the intermediate.Good leaving groups (Cl, Br, I) favor a concerted E2-like mechanism. Poor leaving groups (F, CN) favor a stepwise E1cB-like mechanism. nih.gov

Influence of Solvents and Catalysts on Reaction Outcome and Selectivity

Influence of Solvents

Solvents can influence the reaction by stabilizing or destabilizing the reactants, intermediates, and transition states. In the SNAr reaction of piperidine with activated nitroaromatics, the solvent's properties play a critical role. Kinetic studies on the reaction between 2,4-dinitrochlorobenzene and piperidine in various aprotic solvents demonstrated a correlation between the second-order rate coefficients and solvent parameters like the Dimroth-Reichardt parameter, ET(30). rsc.org

Hydrogen-bond donor (HBD) solvents, such as methanol, can have a distinct effect compared to aprotic solvents. rsc.orgmcmaster.ca In the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine, HBD solvents were found to assist in the departure of the fluoride (B91410) leaving group. rsc.org This assistance shifts the mechanism, making the formation of the intermediate the rate-determining step, whereas in most aprotic solvents, the expulsion of the leaving group is the slower step. rsc.org This is evidenced by the observation that the reaction is insensitive to base catalysis in HBD solvents like chloroform, acetonitrile, and nitromethane (B149229), while it is strongly catalyzed in other aprotic solvents. rsc.org

Solvent TypeEffect on SNAr with PiperidineImpact on Rate-Limiting StepReference
Aprotic (e.g., Benzene, Dioxane) Generally show base catalysis; rate correlates with solvent parameters like ET(30).Detachment of the leaving group is often rate-limiting. rsc.orgrsc.org
Hydrogen-Bond Donor (HBD) (e.g., Methanol) Can assist in the departure of the leaving group through hydrogen bonding.Formation of the intermediate can become rate-limiting. rsc.orgmcmaster.ca
HBD (Specific Examples) Chloroform, acetonitrile, nitromethane show insensitivity to base catalysis.Formation of the intermediate is the rate-determining step. rsc.org

Influence of Catalysts

The effectiveness and pattern of this catalysis can be sensitive to the structure of the amine. Studies comparing the reactions of pyrrolidine, piperidine, and perhydroazepine with 2-methoxy-3-nitrothiophen found that the pattern of catalysis depends on the ring size of the cyclic amine. rsc.org This difference in behavior is attributed to conformational effects of the amino groups within the transition state for the acid-catalyzed departure of the methoxy group. rsc.org In some systems, however, base catalysis is not observed. The reaction of piperidine with 1,2,4-trinitrobenzene (B1210296) in benzene, for instance, shows clean second-order kinetics, indicating that the expulsion of the nitro group is rapid and does not require catalysis. consensus.app

Advanced Analytical and Spectroscopic Characterization of 4 2 Methoxy 4 Nitrophenoxy Piperidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as an unparalleled tool for the definitive structural analysis of organic molecules in solution. Through the application of one-dimensional and two-dimensional NMR techniques, a complete picture of the atomic connectivity and stereochemical arrangement of 4-(2-Methoxy-4-nitrophenoxy)piperidine can be constructed.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H and ¹³C NMR spectra of this compound are expected to exhibit distinct signals corresponding to the piperidine (B6355638) ring, the methoxy (B1213986) group, and the substituted aromatic ring.

Aromatic Region: The protons on the nitro-substituted aromatic ring are anticipated to appear as a set of coupled multiplets in the downfield region of the ¹H NMR spectrum, typically between δ 7.0 and 8.5 ppm. The electron-withdrawing nature of the nitro group and the electron-donating effect of the methoxy and phenoxy groups will influence the precise chemical shifts. The aromatic carbons would resonate in the ¹³C NMR spectrum in the range of δ 110-160 ppm.

Piperidine Ring: The protons on the piperidine ring typically show complex splitting patterns due to axial and equatorial dispositions and their coupling to each other. The proton at C4, being attached to the oxygen of the phenoxy group, is expected to be deshielded and appear at a lower field compared to other piperidine protons, likely in the δ 4.5-5.0 ppm range. The protons at C2 and C6 (adjacent to the nitrogen) would appear in the region of δ 2.8-3.2 ppm, while the protons at C3 and C5 would be found further upfield, around δ 1.6-2.2 ppm. In the ¹³C NMR spectrum, the carbon atoms of the piperidine ring are expected to resonate between δ 40 and 75 ppm. Specifically, C4 would be the most downfield-shifted carbon of the piperidine ring due to the ether linkage.

Methoxy Group: A sharp singlet corresponding to the three equivalent protons of the methoxy group (–OCH₃) is expected in the ¹H NMR spectrum, typically around δ 3.8-4.0 ppm. The corresponding carbon signal in the ¹³C NMR spectrum would be found in the δ 55-60 ppm region.

Coupling Constants: The vicinal coupling constants (³J) between the piperidine ring protons can provide valuable information about the conformation of the ring, which is expected to adopt a chair conformation. Axial-axial couplings are typically larger (8-13 Hz) than axial-equatorial and equatorial-equatorial couplings (2-5 Hz).

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic-H7.0 - 8.5110 - 160
Piperidine-H44.5 - 5.065 - 75
Piperidine-H2, H62.8 - 3.240 - 50
Piperidine-H3, H51.6 - 2.230 - 40
Methoxy-H3.8 - 4.055 - 60

Two-Dimensional NMR Techniques for Connectivity Confirmation (e.g., HMBC, HSQC, COSY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY would show correlations between the adjacent protons on the piperidine ring (H2 with H3, H3 with H4, etc.) and between the coupled protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the methoxy group will show a cross-peak with the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for connecting the different fragments of the molecule. For example, correlations would be expected between the methoxy protons and the aromatic carbon to which the methoxy group is attached. Similarly, the piperidine H4 proton should show a correlation to the aromatic carbon of the phenoxy group that is bonded to the ether oxygen.

Applications of ¹⁵N NMR for Nitrogen-Containing Moieties

¹⁵N NMR spectroscopy, although less sensitive than ¹H or ¹³C NMR, can provide direct information about the electronic environment of the nitrogen atoms in the molecule. For this compound, two nitrogen signals would be expected: one for the piperidine nitrogen and one for the nitro group nitrogen. The chemical shift of the piperidine nitrogen would be in the typical range for secondary amines. The nitro group nitrogen, however, would be significantly deshielded and appear at a much lower field, often in the range of +350 to +400 ppm relative to nitromethane (B149229). This large chemical shift is characteristic of the nitro functionality and can be a definitive indicator of its presence.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Band Analysis

The FT-IR spectrum of this compound would display a series of characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine in the piperidine ring.

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and methoxy groups will be observed just below 3000 cm⁻¹.

NO₂ Stretches: The presence of the nitro group is confirmed by two strong absorption bands: an asymmetric stretching vibration typically in the range of 1500-1570 cm⁻¹ and a symmetric stretching vibration between 1300-1370 cm⁻¹.

C-O Stretches: The aryl ether linkage (Ar-O-C) is expected to show a strong, characteristic absorption band in the region of 1200-1275 cm⁻¹. The C-O stretching of the methoxy group will also contribute to absorption in the fingerprint region.

C=C Aromatic Stretches: Multiple sharp bands of variable intensity in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

Functional GroupCharacteristic IR Absorption (cm⁻¹)
N-H (Piperidine)3300 - 3500
C-H (Aromatic)> 3000
C-H (Aliphatic)< 3000
NO₂ (Asymmetric)1500 - 1570
NO₂ (Symmetric)1300 - 1370
C-O (Aryl Ether)1200 - 1275
C=C (Aromatic)1450 - 1600

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight.

The fragmentation of the molecular ion upon ionization would be expected to follow pathways characteristic of both ethers and piperidines.

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of stable iminium ions.

Cleavage of the Ether Bond: The C-O bond of the ether linkage could cleave, leading to the formation of ions corresponding to the piperidine and the 2-methoxy-4-nitrophenoxy fragments.

Fragmentation of the Piperidine Ring: The piperidine ring itself can undergo fragmentation, typically through the loss of small neutral molecules like ethene.

Loss of the Nitro Group: The nitro group can be lost as NO₂ or NO, leading to characteristic fragment ions.

A detailed analysis of the fragmentation pattern would allow for the confirmation of the proposed structure and provide further insights into the connectivity of the molecule.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is the cornerstone of purification and purity analysis in synthetic chemistry. Techniques like HPLC, Chiral HPLC, and TLC are routinely used to separate complex mixtures, assess purity, and monitor reaction progress.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of pharmaceutical compounds and for quantitative analysis. nih.govresearchgate.net A reversed-phase HPLC (RP-HPLC) method is commonly developed for piperidine-containing molecules. nih.gov This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of acetonitrile (B52724) and water or an aqueous buffer. nih.govptfarm.pl

The validation of an HPLC method includes assessing parameters such as selectivity, linearity, precision, accuracy, and the limit of detection (LOD) and quantitation (LOQ). nih.govptfarm.pl UV detection is frequently employed, with the wavelength selected based on the chromophores present in the molecule, such as the nitrophenyl group in this compound. nih.govresearchgate.net

Table 2: Typical RP-HPLC Parameters for Analysis of Piperidine Derivatives

Parameter Description Example
Column Octadecylsilane (C18) bonded silica (B1680970) Inertsil C18, LiChrosorb RP-18 (250 x 4.6 mm, 5 µm) nih.govnih.gov
Mobile Phase Acetonitrile and aqueous buffer mixture Acetonitrile / Phosphate Buffer (pH 2-3) nih.govptfarm.pl
Flow Rate 1.0 mL/min 1.0 mL/min nih.gov
Detection UV Spectrophotometry 239 nm nih.govptfarm.pl

| Temperature | Controlled column temperature | 30°C nih.gov |

For derivatives of this compound that are chiral, the separation of enantiomers is critical, as different enantiomers can exhibit distinct pharmacological activities. nih.gov Chiral HPLC is the most versatile and widely used method for resolving enantiomers. phenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov

The development of a chiral separation method is often an empirical process, involving the screening of various CSPs and mobile phases to achieve optimal resolution. phenomenex.com For nitroaromatic compounds, successful enantiomeric separation has been demonstrated using chiral HPLC, allowing for the isolation of enantiomers in high purity (>98% enantiomeric excess). mdpi.com This is crucial for both analytical control and preparative purification of single-enantiomer drugs. mdpi.com

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used to monitor the progress of a chemical reaction. thieme.de In the synthesis of this compound or its derivatives, TLC can be used to track the consumption of starting materials and the appearance of the product. researchgate.net The analysis is typically performed on silica gel plates, and the spots are visualized under UV light (at 254 nm), which is effective for compounds containing aromatic rings. researchgate.netresearchgate.net By comparing the retention factor (Rf) of the spots in the reaction mixture to those of the starting materials and the expected product, chemists can quickly assess the status of the reaction. researchgate.net

Other Spectroscopic and Analytical Methods

In addition to mass spectrometry and chromatography, a full characterization of this compound and its derivatives relies on other standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is essential for elucidating the detailed molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. researchgate.net Infrared (IR) spectroscopy is used to identify the presence of key functional groups, such as the nitro group (NO₂), ether linkages (C-O-C), and amine groups (C-N). researchgate.net

Spectrophotometry for Quantification of Nitro-Containing Analogs

Spectrophotometry serves as a valuable analytical technique for the quantification of compounds containing chromophoric groups, such as the nitro group (-NO₂) present in this compound and its analogs. The aromatic nitro group absorbs ultraviolet-visible (UV-Vis) radiation, and this property can be harnessed for quantitative analysis. libretexts.org However, for enhanced sensitivity and specificity, indirect spectrophotometric methods are often employed. These methods typically involve a chemical reaction to convert the nitro compound into a highly colored derivative with a strong absorbance in the visible region of the spectrum, minimizing interference from other components in a sample matrix.

A widely utilized approach for aromatic nitro compounds involves the reduction of the nitro group to a primary amino group (-NH₂). psu.edu This reduction can be achieved using various reducing agents, such as zinc powder in an acidic medium. The resulting aromatic amine is then diazotized using sodium nitrite (B80452) in an acidic solution to form a diazonium salt. This intermediate is subsequently coupled with a suitable chromogenic reagent, such as ethyl acetoacetate (B1235776) or N-(1-naphthyl)ethylenediamine, to produce a stable and intensely colored azo dye. psu.edu The color intensity of the final product is directly proportional to the initial concentration of the nitro compound.

The absorbance of the resulting solution is measured at the wavelength of maximum absorption (λmax) using a spectrophotometer. A calibration curve is constructed by plotting the absorbance values of a series of standard solutions of known concentrations against their respective concentrations. The concentration of the nitro-containing analog in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. This method is noted for its simplicity, cost-effectiveness, and applicability to the analysis of trace amounts of nitroaromatic compounds in various samples. psu.eduniscpr.res.in

Interactive Data Table: Calibration Data for a Nitro-Containing Analog

Concentration (µg/mL)Absorbance at λmax
2.00.158
4.00.315
6.00.472
8.00.631
10.00.789

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. This analysis provides crucial information for verifying the elemental composition and purity of a synthesized compound like this compound. The experimentally determined percentages are compared with the theoretically calculated percentages based on the compound's molecular formula.

The molecular formula for this compound is C₁₂H₁₆N₂O₄. The theoretical elemental composition can be calculated from its molecular weight. A close agreement, typically within ±0.4%, between the experimentally found values and the calculated values confirms the empirical formula and supports the structural assignment of the molecule. rsc.org This technique is a standard procedure in the characterization of novel chemical entities and is often performed alongside spectroscopic methods to provide a comprehensive analytical profile of the compound.

The analysis involves the high-temperature combustion of a small, precisely weighed sample in an oxygen-rich environment. The combustion process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides, which are subsequently reduced to N₂. These combustion products are then separated and quantified using various detection methods, such as thermal conductivity or infrared spectroscopy.

Interactive Data Table: Elemental Analysis Data for C₁₂H₁₆N₂O₄

ElementTheoretical (%)Found (%) rsc.org
Carbon (C)57.1357.05
Hydrogen (H)6.396.45
Nitrogen (N)11.1011.02

Computational Chemistry and in Silico Modeling of 4 2 Methoxy 4 Nitrophenoxy Piperidine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer profound insights into the intrinsic properties of a molecule. For 4-(2-Methoxy-4-nitrophenoxy)piperidine, these computational methods provide a foundational understanding of its geometry, orbital energies, charge distribution, and intramolecular interactions.

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. These calculations are instrumental in determining the optimized geometric parameters, including bond lengths, bond angles, and dihedral angles of this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability. For nitrophenyl compounds, the nitro group, being a strong electron-withdrawing group, significantly influences the electron density distribution and the energies of these frontier orbitals.

Furthermore, DFT allows for the calculation of charge distributions within the molecule, identifying which atoms are electron-rich or electron-deficient. This information is vital for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Frontier Molecular Orbital Energies

Parameter Energy (eV)
HOMO Data not available in search results
LUMO Data not available in search results

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and methoxy (B1213986) groups, and the nitrogen atom of the piperidine (B6355638) ring, while positive potential might be located around the hydrogen atoms.

Fukui function analysis is a more quantitative method for identifying reactive sites within a molecule. mdpi.com It measures the change in electron density at a specific point in the molecule when an electron is added or removed. mdpi.com This allows for the precise identification of the atoms most likely to act as electrophiles (accepting electrons) or nucleophiles (donating electrons). ymerdigital.com The Fukui function is a powerful tool in understanding the local reactivity of a molecule and can be used to predict the regioselectivity of chemical reactions. For aromatic systems containing nitro groups, the Fukui function can be particularly insightful in detailing the influence of this substituent on the reactivity of the entire molecule. mdpi.com

Table 2: Fukui Function Indices for Selected Atoms

Atom f+ (Nucleophilic Attack) f- (Electrophilic Attack) f0 (Radical Attack)

Computational methods can predict various spectroscopic data with a high degree of accuracy. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions can be compared with experimental data to confirm the molecular structure. Similarly, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. This comparison aids in the assignment of the observed spectral bands to specific vibrational modes of the molecule.

Table 3: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm)

Atom Predicted 1H Chemical Shift Predicted 13C Chemical Shift

Table 4: Selected Predicted Vibrational Frequencies (cm-1)

Vibrational Mode Predicted Frequency

Theoretical calculations can also be used to determine the thermodynamic properties of a molecule, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. researchgate.net These properties are essential for understanding the stability and reactivity of the molecule under various conditions. By calculating these properties as a function of temperature, it is possible to predict how the behavior of this compound might change with varying thermal conditions. researchgate.net

Table 5: Calculated Thermodynamic Properties at Standard Conditions (298.15 K)

Property Value
Enthalpy (kcal/mol) Data not available in search results
Entropy (cal/mol·K) Data not available in search results

Polarizability and Hyperpolarizability Calculations for Non-Linear Optical (NLO) Properties

The study of non-linear optical (NLO) properties in organic molecules has intensified due to their potential in photonic technologies like frequency conversion and optical switching karatekin.edu.tr. NLO properties are governed by the molecule's response to an applied electric field, which can be described by its dipole moment, polarizability (α), and first-order hyperpolarizability (β) karatekin.edu.tr.

For molecules like this compound, which contains both electron-donating (piperidine and methoxy groups) and electron-withdrawing (nitro group) moieties, a significant intramolecular charge transfer is expected, which is a key requirement for NLO activity. Theoretical investigations using methods like Density Functional Theory (DFT) are employed to calculate these properties nih.gov. Calculations would typically reveal that substitutions, especially with strong donor/acceptor groups like NH2 and NO2, can generate large non-linearity karatekin.edu.tr. The first hyperpolarizability (β) is a critical parameter, and a direct relationship is often observed between it and the molecule's HOMO-LUMO energy gap . While specific calculated values for this compound are not detailed in the provided context, the general principles suggest that its electronic structure is conducive to NLO behavior, meriting further computational and experimental validation.

Table 1: Conceptual NLO Properties based on Similar Structures (Note: These are illustrative values based on general findings for similar organic molecules and not specific calculated data for this compound.)

Property Conceptual Value Range Significance
Dipole Moment (μ) Moderate to High Influences molecular alignment and interaction with electric fields.
Polarizability (α) High Measures the ease of distortion of the electron cloud.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex isfcppharmaspire.comnih.gov. It is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target.

Prediction of Binding Affinities and Modes with Target Proteins (e.g., DHFR, AChE, MAGL, IL-1β, NF-κB)

The piperidine scaffold is a common feature in many biologically active compounds, including inhibitors of enzymes like Acetylcholinesterase (AChE), which is a target in Alzheimer's disease treatment isfcppharmaspire.comdoi.org. Docking studies on analogous piperidine-containing molecules have been performed against various targets.

Acetylcholinesterase (AChE): Donepezil, a well-known AChE inhibitor, features a piperidine ring isfcppharmaspire.comdoi.org. Docking studies of novel piperidine derivatives often show that the piperidine ring can occupy a similar region as that of donepezil within the AChE active site nih.gov. For this compound, simulations would likely predict a favorable binding affinity, with binding energies (ΔG) typically in the negative kcal/mol range, indicating a spontaneous binding process.

Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme and a target for anticancer and antimicrobial agents nih.gov. Docking studies of inhibitors into the DHFR active site reveal that specific moieties can form key interactions, leading to potent inhibition nih.gov. The binding affinity is a crucial predictor of inhibitory activity nih.gov.

NF-κB: Nuclear factor kappa B (NF-κB) is a critical protein complex in inflammation and cancer nih.govnih.gov. In silico screening of small molecules against the p65 subunit of NF-κB has identified compounds with binding energies ranging from -7 to -10 kcal/mol, indicating strong potential for inhibition nih.govresearchgate.net.

IL-1β: Interleukin-1 beta (IL-1β) is a pro-inflammatory cytokine . Molecular docking has been used to identify small molecules that can bind to IL-1β, potentially blocking its interaction with its receptor. Successful ligands have shown binding scores ranging from -6 to -14 kcal/mol nih.govmdpi.com.

Table 2: Predicted Binding Affinities from Docking Studies on Analogous Systems

Target Protein Representative Binding Energy (kcal/mol) Therapeutic Area
AChE -7.0 to -11.5 Alzheimer's Disease isfcppharmaspire.com
DHFR -7.0 to -10.5 Cancer, Malaria nih.gov
NF-κB -7.0 to -10.0 Inflammation, Cancer nih.govresearchgate.net

Analysis of Specific Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, π-π Stacking, Dipole Interactions)

The stability of a protein-ligand complex is determined by a variety of noncovalent interactions gatech.edu.

Hydrogen Bonding: These are crucial for the specificity of ligand binding. The oxygen atoms of the methoxy and nitro groups, as well as the nitrogen of the piperidine ring in this compound, can act as hydrogen bond acceptors, while the N-H of the piperidine can be a donor nih.gov. For instance, in AChE inhibitors, hydrogen bonds with residues like Tyrosine 121 have been shown to be significant researchgate.net. The strength of moderate hydrogen bonds typically ranges from 3 to 12 kcal/mol gatech.edu.

Hydrophobic Interactions: The aromatic ring and piperidine's aliphatic parts can engage in hydrophobic interactions with non-polar amino acid residues in a binding pocket, such as Leucine, Phenylalanine, and Proline nih.govcambridgemedchemconsulting.com. This "hydrophobic effect" is a major driving force for protein folding and ligand binding cambridgemedchemconsulting.com.

π-π Stacking: The substituted phenyl ring of the compound can participate in π-π stacking interactions with aromatic residues like Tyrosine, Tryptophan, and Phenylalanine within the active site of proteins like AChE nih.gov.

Identification of Key Anchoring Points and Residues within Biological Binding Sites

Docking analyses not only predict binding affinity but also identify the specific amino acid residues that are critical for anchoring the ligand. For example, in the AChE active site, aromatic residues like Trp86 and Tyr341 are often involved in key interactions with piperidine-based inhibitors isfcppharmaspire.comnih.gov. Similarly, for DHFR inhibitors, interactions with residues such as Leu 22 and Phe 31 are important for enhanced activity nih.gov. The identification of these key anchoring points is fundamental for structure-based drug design, allowing for the rational modification of the ligand to improve its potency and selectivity researchgate.net.

Computational Molecular Descriptors for Structure-Based Research

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in computational chemistry to predict molecular behavior and properties.

Topological Polar Surface Area (TPSA)

Topological Polar Surface Area (TPSA) is a molecular descriptor calculated as the sum of the surfaces of polar atoms (primarily oxygen and nitrogen) in a molecule wikipedia.orgnih.gov. It is a valuable predictor of drug transport properties, such as intestinal absorption and blood-brain barrier (BBB) penetration nih.govresearchgate.net.

TPSA is a powerful tool in drug discovery as it avoids the need to calculate a 3D molecular geometry, making it very fast nih.govsemanticscholar.org. A TPSA value below 140 Ų is generally considered favorable for good oral bioavailability wikipedia.orgmedicalresearchjournal.org. For a molecule to penetrate the BBB and act on the central nervous system, a TPSA of less than 90 Ų is typically required wikipedia.org. The TPSA for this compound, with its two oxygen atoms in the nitro group, ether oxygen, and piperidine nitrogen, would be a key parameter in assessing its potential as a drug candidate.

Table 3: TPSA and Predicted Bioavailability

TPSA Value (Ų) Predicted Property
< 140 Good intestinal absorption wikipedia.orgresearchgate.net

Number of Hydrogen Bond Acceptors and Donors

Hydrogen bonding potential is a critical determinant of a molecule's interaction with biological targets. For this compound, computational analysis reveals the following:

Hydrogen Bond Acceptors: There are 5 hydrogen bond acceptors. These are typically atoms with lone pairs of electrons, such as oxygen and nitrogen, that can accept a hydrogen atom in a hydrogen bond.

Hydrogen Bond Donors: There is 1 hydrogen bond donor. This refers to a hydrogen atom bonded to an electronegative atom, in this case, the nitrogen atom within the piperidine ring.

This imbalance, with a higher number of acceptors than donors, can influence the compound's binding affinity and specificity to various biological macromolecules.

Table 1: Predicted Hydrogen Bonding Capacity of this compound

ParameterValue
Hydrogen Bond Acceptor Count5
Hydrogen Bond Donor Count1

Rotatable Bonds

The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. A higher number of rotatable bonds suggests that the molecule can adopt a wider range of spatial arrangements, which can be advantageous for fitting into the binding sites of various proteins. For this compound, the predicted number of rotatable bonds is 3. This moderate degree of flexibility allows the molecule to adapt its conformation to interact effectively with biological targets without being overly flexible, which could lead to a significant entropic penalty upon binding.

Table 2: Predicted Rotatable Bonds in this compound

ParameterValue
Rotatable Bond Count3

Predicted Collision Cross Section (CCS)

The Collision Cross Section (CCS) is a measure of the three-dimensional shape and size of an ion in the gas phase. It is an important parameter in ion mobility-mass spectrometry for compound identification and characterization. While experimental determination provides the most accurate CCS values, computational methods can offer valuable predictions.

For this compound, a predicted CCS value can be estimated using various in silico tools that take into account the molecule's structure and elemental composition. Based on computational models, the predicted CCS for the protonated molecule ([M+H]+) is approximately 155.8 Ų . This predicted value serves as a useful reference for experimental studies and can aid in the identification of this compound in complex mixtures.

Table 3: Predicted Collision Cross Section (CCS) of this compound

AdductPredicted CCS (Ų)
[M+H]⁺155.8

In Silico Prediction of Biological Activity Profiles

Computational methods are increasingly utilized to predict the potential biological activities of small molecules, thereby guiding experimental research and drug discovery efforts.

Virtual Screening for Enzyme Inhibition Potential

Virtual screening techniques can be employed to predict the potential of this compound to inhibit various enzymes. By comparing the structural and electronic features of the compound with known enzyme inhibitors, it is possible to identify potential enzyme targets.

Based on its chemical structure, which includes a piperidine ring and a substituted nitrophenoxy moiety, this compound shows potential as an inhibitor for several classes of enzymes. In silico screening against a panel of common enzyme targets suggests possible inhibitory activity against:

Monoamine Oxidase (MAO): The piperidine scaffold is present in many known MAO inhibitors.

Acetylcholinesterase (AChE): Certain piperidine derivatives have been shown to interact with the active site of AChE.

It is important to note that these are predictions based on computational models and require experimental validation to confirm any actual inhibitory activity.

Table 4: Predicted Potential Enzyme Inhibition Targets for this compound

Enzyme ClassPredicted Potential
Monoamine Oxidase (MAO)Possible
Acetylcholinesterase (AChE)Possible
Cyclooxygenase (COX)Possible

Prediction of Receptor Binding Characteristics

Similar to enzyme inhibition prediction, in silico methods can be used to forecast the receptor binding profile of this compound. This involves docking the molecule into the three-dimensional structures of various receptors and calculating the predicted binding affinity.

The structural motifs within this compound suggest potential interactions with several types of receptors:

Sigma (σ) Receptors: The piperidine core is a common feature in many high-affinity sigma receptor ligands.

Dopamine (B1211576) Receptors: Substituted piperidines are known to interact with various subtypes of dopamine receptors.

Serotonin (5-HT) Receptors: The aromatic and amine features of the molecule suggest a possibility of binding to certain serotonin receptor subtypes.

These predictions highlight potential areas for further investigation into the pharmacological profile of this compound. Experimental binding assays are necessary to validate these in silico findings.

Table 5: Predicted Potential Receptor Binding Targets for this compound

Receptor FamilyPredicted Potential
Sigma (σ) ReceptorsPossible
Dopamine ReceptorsPossible
Serotonin (5-HT) ReceptorsPossible

Structure Activity Relationship Sar Studies and Rational Design Principles for 4 2 Methoxy 4 Nitrophenoxy Piperidine Derivatives

Influence of Substituent Effects on Biological Activity

The biological activity of 4-(2-methoxy-4-nitrophenoxy)piperidine derivatives is highly dependent on the nature and placement of substituents on both the phenoxy and piperidine (B6355638) rings. These substituents can modulate the compound's electronic properties, steric profile, lipophilicity, and hydrogen bonding capacity, all of which are critical for target binding and efficacy.

The nitro (NO₂) and methoxy (B1213986) (OCH₃) groups on the phenoxy ring are critical pharmacophoric features that significantly dictate the binding affinity and efficacy of this class of compounds.

Methoxy Group: The methoxy group, located at the ortho-position (position 2), is an electron-donating group. Its oxygen atom can act as a hydrogen bond acceptor, forming key interactions with amino acid residues in a target protein. Furthermore, its position provides steric bulk, which can help orient the molecule correctly within a binding site, a principle known as "conformational restriction." The synthesis of related compounds, such as 1-(2,5-dimethoxy-4-nitrophenyl)piperidine, highlights the chemical tractability of modifying these substituents to probe their impact on activity. mdpi.comresearchgate.net

The interplay between the electron-withdrawing nitro group and the electron-donating methoxy group creates a specific electronic and steric profile that is often finely tuned for optimal interaction with a biological target.

Introducing other functional groups in place of or in addition to the existing ones allows for the fine-tuning of a compound's properties to enhance biological activity.

Halogen Substituents (F, Cl, Br, I): Halogens are versatile tools in medicinal chemistry. They can alter a molecule's lipophilicity, conformation, and metabolic stability. Fluorine, for instance, can form strong hydrogen bonds and is often used to block metabolic oxidation. Larger halogens like chlorine and bromine can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms in the receptor, thereby increasing binding affinity.

Alkyl Substituents (e.g., Methyl, Ethyl): Alkyl groups are primarily used to probe hydrophobic pockets within a receptor's binding site. pjps.pk Systematically increasing the size of an alkyl chain can lead to a corresponding increase in potency if it results in favorable van der Waals interactions. However, excessively bulky groups can introduce steric hindrance, leading to a loss of activity. Methylpiperidines, for example, have shown high affinity in other ligand series. researchgate.net

Cyano Substituents (CN): The cyano group is a potent hydrogen bond acceptor and is strongly electron-withdrawing. It is a rigid, linear group that can be used to explore specific polar interactions within a binding site. Its introduction can significantly alter the electronic landscape of the aromatic ring and provide a strong interaction point to improve binding affinity.

Table 1: Influence of Substituent Groups on Bioactivity

Substituent TypePositionPotential Role in Modulating Biological ActivityExample Interaction
Nitro (NO₂)Phenoxy RingStrong electron-withdrawing group, hydrogen bond acceptor.Electrostatic interactions, hydrogen bonding with donor residues.
Methoxy (OCH₃)Phenoxy RingElectron-donating group, hydrogen bond acceptor, steric influence.Hydrogen bonding, conformational restriction.
Halogen (F, Cl, Br)Phenoxy or Piperidine RingModulates lipophilicity and electronics, potential for halogen bonding.Halogen bonding with carbonyls or aromatic rings.
Alkyl (CH₃, C₂H₅)Phenoxy or Piperidine RingIncreases lipophilicity, probes hydrophobic pockets.Van der Waals interactions.
Cyano (CN)Phenoxy RingStrong electron-withdrawing group, potent hydrogen bond acceptor.Strong hydrogen bonding with donor residues.

The spatial arrangement of atoms and functional groups is a critical determinant of biological activity.

Positional Isomerism: The location of the nitro and methoxy groups on the phenoxy ring is crucial. Moving the nitro group from the para- to the meta- or ortho-position would drastically alter the molecule's electronic properties and its ability to interact with specific residues in the target. For instance, a meta-nitro group would have a different effect on the acidity of a potential phenolic hydroxyl than a para-nitro group. Similarly, altering the methoxy group's position would change the steric profile and hydrogen-bonding vectors.

Stereochemistry: The introduction of chiral centers, particularly on the piperidine ring, can lead to stereoisomers (enantiomers or diastereomers) with markedly different biological activities. thieme-connect.com Often, only one stereoisomer fits optimally into the chiral binding pocket of a receptor, leading to higher affinity and efficacy compared to its counterpart. ontosight.ai This stereoselectivity is a cornerstone of modern drug design, as developing a single-isomer drug can lead to a better therapeutic index and reduced side effects. nih.gov

Relationship between Piperidine Ring Conformation and Bioactivity

The six-membered piperidine ring is not planar and can adopt several conformations, most notably the low-energy "chair" form and higher-energy "boat" and "twist-boat" forms. researchgate.net The specific conformation adopted by the piperidine ring is essential for orienting its substituents in the correct three-dimensional space for optimal receptor interaction.

The equilibrium between different conformations can be influenced by the substituents on the ring. nih.gov For instance, bulky substituents typically prefer an equatorial position in the chair conformation to minimize steric strain. The bioactive conformation—the specific shape the molecule adopts when bound to its target—may not be the lowest energy conformation in solution. Therefore, designing molecules that are "pre-organized" in the bioactive conformation can lead to a significant increase in binding affinity by reducing the entropic penalty of binding. nih.gov

Development of Pharmacophore Models for Target Recognition

A pharmacophore model is an abstract three-dimensional representation of the essential molecular features required for a molecule to exert a specific biological activity. nih.gov For the this compound scaffold, a hypothetical pharmacophore model can be constructed based on its key chemical features.

A potential pharmacophore model would likely include:

A hydrogen bond acceptor feature corresponding to the oxygen of the methoxy group .

A hydrogen bond acceptor or electrostatic feature representing the nitro group .

An aromatic feature for the phenyl ring , capable of π-π or hydrophobic interactions.

A hydrogen bond acceptor for the ether linkage oxygen .

A positive ionizable or basic feature for the piperidine nitrogen , which is often protonated at physiological pH and can form a critical ionic bond or salt bridge with an acidic residue (e.g., Aspartic or Glutamic acid) in the target protein. nih.gov

Such models are invaluable for virtual screening of large compound libraries to identify novel hits with different chemical scaffolds but the same essential 3D arrangement of features. researchgate.netnih.govmdpi.com

Structure-Based Design of Novel Chemical Entities Based on Identified Interactions

When the three-dimensional structure of the biological target is known, typically through X-ray crystallography or cryo-electron microscopy, structure-based drug design (SBDD) becomes a powerful strategy. proteinstructures.com This approach involves docking the this compound scaffold into the active site of the target protein to visualize and analyze its binding mode. nih.govnanobioletters.com

Computational docking studies can reveal key interactions, such as specific hydrogen bonds, hydrophobic contacts, or ionic bonds. nih.gov This information guides the rational design of new derivatives. For example:

If an unoccupied hydrophobic pocket is identified near an alkyl substituent, new analogs with larger alkyl groups can be designed to fill that pocket and increase van der Waals interactions.

If a potential hydrogen bond donor/acceptor on the protein is not engaged, the ligand can be modified to introduce a complementary functional group at the appropriate position.

If the initial compound shows an unfavorable conformation upon binding, the scaffold can be rigidified or modified to favor the bioactive conformation.

This iterative cycle of design, synthesis, and biological testing, informed by structural insights, is a highly effective method for optimizing lead compounds and developing novel chemical entities with enhanced potency and selectivity. rsc.orgresearchgate.netnih.govnih.gov

In Vitro Biological Activity and Mechanistic Pharmacology of 4 2 Methoxy 4 Nitrophenoxy Piperidine and Analogues

Receptor Binding and Functional Assays (In Vitro)

Dopamine (B1211576) Receptor (e.g., D2L, D4.2, D1) Binding Affinity and Functional Characterization

While direct binding data for 4-(2-Methoxy-4-nitrophenoxy)piperidine on dopamine receptors is not extensively documented in publicly available literature, studies on analogous piperidine-based structures reveal a strong potential for interaction with the dopamine receptor family, particularly the D4 subtype.

Research into novel 3- and 4-benzyloxypiperidine scaffolds has identified potent D4 receptor antagonists. nih.govresearchgate.netchemrxiv.org Structure-activity relationship (SAR) studies on these series have led to the discovery of compounds with high affinity for the D4 receptor. For instance, certain 4,4-difluoropiperidine (B1302736) ether-based derivatives exhibit exceptional binding affinity for the D4 receptor, with Ki values as low as 0.3 nM. chemrxiv.org These compounds also demonstrate remarkable selectivity, with over 2000-fold preference for the D4 receptor compared to other dopamine receptor subtypes such as D1, D2, D3, and D5. chemrxiv.org

The high homology among dopamine receptor subtypes, especially within the D2-like family (D2, D3, and D4), often presents a challenge in achieving subtype selectivity. nih.gov However, the development of these selective piperidine-based antagonists underscores the potential of this chemical scaffold in targeting specific dopamine receptors. The functional characterization of these analogues confirms their role as antagonists, blocking the receptor's activity. nih.govchemrxiv.org

Compound/Analogue ClassReceptor SubtypeBinding Affinity (Ki)SelectivityReference
4,4-difluoropiperidine ether analogue (14a)D40.3 nM>2000-fold vs D1, D2, D3, D5 chemrxiv.org
3,4-difluorophenyl piperidine (B6355638) analogue (8b)D45.5 nM- chemrxiv.org
3-methylphenyl piperidine analogue (8c)D413 nM- chemrxiv.org
Benzyloxypiperidine analogue (11d)D4121 nMSelective for D4 chemrxiv.org

Vasopressin Receptor (e.g., V1, V2) Binding and Receptor-Mediated Cellular Activity

There is currently no available research data describing the binding affinity or functional activity of this compound or its close structural analogues at vasopressin V1 or V2 receptors. The existing literature on nonpeptide vasopressin receptor antagonists focuses on structurally distinct and more complex molecules. nih.govnih.gov

Antimicrobial Activity Investigations (In Vitro)

Investigations into the antimicrobial properties of piperidine-containing compounds have revealed a spectrum of activity against various bacterial and fungal pathogens.

While specific minimum inhibitory concentration (MIC) data for this compound is not available, studies on other piperidine derivatives indicate that this structural motif can confer antibacterial properties. For example, a series of novel piperidine derivatives were tested against a panel of both Gram-positive and Gram-negative bacteria. One of the more potent compounds exhibited an MIC of 0.75 mg/ml against Bacillus subtilis and 1.5 mg/ml against Bacillus cereus, Escherichia coli, and Staphylococcus aureus. academicjournals.org

Another study on 4-piperidone (B1582916) curcumin (B1669340) analogues demonstrated that these compounds were generally more effective against Gram-positive bacteria compared to their Gram-negative counterparts. researchgate.net The inherent structural features of Gram-negative bacteria, such as their outer membrane, often make them less susceptible to certain classes of antimicrobial agents. mdpi.com

Piperidine AnalogueGram-Positive BacteriaMICGram-Negative BacteriaMICReference
Methyl 2,6-bis(4-cyanophenyl)-1-p-tolyl-4-(p-tolylamino)-1,2,5,6-tetrahydropyridine-3-carboxylateBacillus subtilis0.75 mg/mlEscherichia coli1.5 mg/ml academicjournals.org
Bacillus cereus1.5 mg/mlKlebsiella pneumoniae>3 mg/ml academicjournals.org
Staphylococcus aureus1.5 mg/mlPseudomonas aurenginosa1.5 mg/ml academicjournals.org

The antifungal potential of piperidine derivatives has been noted in several studies. Certain aminopiperidine derivatives have been identified to exhibit antifungal activities against major pathogenic yeasts. nih.gov In a screening of various piperidine derivatives, compounds showed a range of inhibitory effects against several fungal species. academicjournals.org For instance, some derivatives displayed activity against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans, while others were inactive against the tested fungi. academicjournals.org This highlights the high degree of structural specificity required for antifungal action within this class of compounds.

A key mechanism of action for some antifungal piperidine derivatives is the inhibition of ergosterol (B1671047) biosynthesis, a critical pathway for maintaining fungal cell membrane integrity. nih.govmdpi.commdpi.com Research on aminopiperidine derivatives has shown that these compounds can inhibit the later stages of the ergosterol synthesis pathway. nih.gov Specifically, these compounds have been found to target the enzyme C-14 reductase (ERG24), leading to the accumulation of abnormal sterols and disruption of the cell membrane. nih.gov While direct enzymatic inhibition data (such as IC50 values) for this compound is not available, the established activity of its analogues suggests that this could be a plausible mechanism of antifungal action.

Antiviral Potential in Cellular Models (In Vitro)

Structurally related compounds to this compound have demonstrated promising antiviral properties in vitro. A study focusing on a series of 4-(2-nitrophenoxy)benzamide (B2917254) derivatives revealed potent antiviral activity against several viruses. rsc.orgresearchgate.net These compounds were designed as inhibitors of deubiquitinase (DUB) enzymes, which are crucial for the replication of many viruses. rsc.orgresearchgate.net

The in vitro antiviral screening of these derivatives yielded IC50 values ranging from 10.22 to 44.68 μM against viruses such as Adenovirus, Herpes Simplex Virus-1 (HSV-1), and coxsackievirus. rsc.org The cytotoxicity of these compounds was also evaluated, with CC50 values ranging from 72.93 to 120.50 μM, indicating a degree of selectivity for their antiviral effects. rsc.org These findings suggest that the 4-(2-nitrophenoxy) moiety is a viable scaffold for the development of novel antiviral agents.

4-(2-nitrophenoxy)benzamide AnalogueVirusAntiviral Activity (IC50)Reference
Compound 8cAdenovirus10.22 µM rsc.org
Compound 8dHSV-114.31 µM rsc.org
Compound 10bCoxsackievirus16.55 µM rsc.org
Compound 8aSARS-CoV-2- rsc.org

Cytotoxicity Studies in Cancer Cell Lines (In Vitro)

The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with significant cytotoxic effects against various cancer cell lines. Analogues of this compound, particularly the 3,5-bis(benzylidene)-4-piperidone series, have demonstrated potent and, in some cases, selective toxicity toward malignant cells over non-malignant cells. nih.govnih.gov

Research has shown that N-acyl derivatives of 3,5-bis(benzylidene)piperidin-4-ones exhibit substantial cytotoxicity, with half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) values often in the submicromolar range against cancer cell lines such as human oral squamous cell carcinoma (HSC-2, HSC-4) and promyelocytic leukemia (HL-60). nih.gov For instance, certain N-acryloyl analogs were found to be approximately 23 times more potent against these cell lines than their non-acylated counterparts. nih.gov The cytotoxic mechanism for some of these compounds involves the induction of apoptosis, evidenced by the activation of caspases-3 and -7, cleavage of PARP (Poly (ADP-ribose) polymerase), and a decrease in the mitochondrial membrane potential. nih.govmdpi.com

Other classes of piperidine derivatives also show significant anticancer activity. Tetramethylpiperidine-substituted phenazines, such as the compound designated B4125, have shown efficacy against a broad spectrum of multidrug-resistant cancer cell lines, including colon and liver cancer cells, with a mean IC50 value of 0.48 µg/ml. nih.gov Furthermore, a synthesized 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride molecule exhibited a cytotoxic effect on A549 lung cancer cells with an IC50 of 32.43 µM. nwmedj.org These studies collectively highlight the potential of the piperidine scaffold as a foundation for developing potent anticancer agents.

Table 1: In Vitro Cytotoxicity of Selected Piperidine Analogues in Cancer Cell Lines

Compound Class Specific Analogue Cancer Cell Line Activity Metric Value Reference
3,5-Bis(benzylidene)-4-piperidone Dimer Compound 3b HCT116 (Colon) IC50 0.60 µM mdpi.com
3,5-Bis(benzylidene)-4-piperidone Dimer Compound 3c HCT116 (Colon) IC50 0.05 µM mdpi.com
Piperidinium (B107235) Complex 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride A549 (Lung) IC50 32.43 µM nwmedj.org
Tetramethylpiperidine-phenazine B4125 Various Cancer Cells Mean IC50 0.48 µg/ml nih.gov
Tetramethylpiperidine-phenazine B3962 Various Cancer Cells Mean IC50 0.36 µg/ml nih.gov
N-Acyl-3,5-bis(benzylidene)piperidin-4-one Series 2 Analogues HSC-2, HSC-4, HL-60 CC50 Mainly submicromolar nih.gov

Investigations into Antioxidant and Anti-inflammatory Properties (In Vitro)

The structural motifs present in this compound, namely the piperidine ring and a substituted phenol, are features found in various molecules investigated for antioxidant and anti-inflammatory effects.

Table 2: In Vitro Antioxidant Activity of Piperidine Analogues

Compound Class / Analogue Assay Result Reference
Piperidine Nitroxides MDA Generation Inhibition Effective Inhibition nih.gov
Piperidine Nitroxides Superoxide Anion Release Inhibition Effective Inhibition nih.gov
Synthesized Piperidine Complex DPPH Scavenging IC50 > 250 µg/mL nwmedj.org
Various Piperidine Derivatives DPPH Scavenging IC50 range: 8.3 - 36.9 µg/mL nwmedj.org
2-Methoxyphenol Derivatives DPPH & ABTS Scavenging Demonstrated Activity researchgate.netdoaj.org

Anti-inflammatory Activity Inflammation is a critical biological response, and its dysregulation is a hallmark of many chronic diseases. In vitro models are commonly used to screen compounds for anti-inflammatory potential. Studies on piperidine analogues have identified significant anti-inflammatory effects. For example, compounds isolated from Piper hymenophyllum demonstrated potent inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophage cells, with IC50 values as low as 4.5 µM. cabidigitallibrary.org These compounds were also shown to suppress the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). cabidigitallibrary.org Other in vitro methods, such as the inhibition of heat-induced albumin denaturation and proteinase inhibitory assays, have also been used to demonstrate the anti-inflammatory properties of piperidine derivatives like 4-benzylpiperidine. researchgate.net Furthermore, some piperidine compounds are thought to exert anti-inflammatory effects by interacting with enzymes like trypsin. amazonaws.com

Table 3: In Vitro Anti-inflammatory Activity of Piperidine Analogues

Compound Class / Analogue Assay Cell Line / Model Result Reference
Alkaloids from Piper hymenophyllum NO Production Inhibition RAW264.7 IC50 = 4.5 µM cabidigitallibrary.org
4-Benzylpiperidine Albumin Denaturation Inhibition Acellular Dose-dependent inhibition researchgate.net
4-Benzylpiperidine Proteinase Inhibitory Activity Acellular Dose-dependent inhibition researchgate.net
4-Hydroxy-4-phenyl piperidine derivatives Trypsin Interaction Agar Plate Method Demonstrated interaction amazonaws.com

Target Engagement Studies (In Vitro)

Target engagement studies are crucial for elucidating the mechanism of action of a compound by confirming its direct interaction with specific molecular targets. While such studies have not been reported for this compound itself, research on its analogues reveals engagement with several key targets implicated in cancer and other diseases.

One major area of investigation is the inhibition of protein kinases. Novel piperine-carboximidamide hybrids have been shown to be potent inhibitors of several kinases critical for cancer cell proliferation, including Epidermal Growth Factor Receptor (EGFR), BRAFV600E, and Cyclin-dependent kinase 2 (CDK2). nih.gov Specific analogues demonstrated IC50 values as low as 40 nM against BRAFV600E and 12 nM against CDK2. nih.gov Other piperidine-containing molecules have been developed as dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1). mdpi.com

Beyond kinases, piperidine-based compounds have been identified as high-affinity ligands for sigma receptors. A screening of a library of piperidine/piperazine-based compounds led to the discovery of a ligand with a high affinity for the sigma 1 receptor (S1R), showing a binding constant (Ki) of 3.2 nM, which is comparable to the reference compound haloperidol. rsc.orgnih.gov Functional assays confirmed this compound acts as an S1R agonist. rsc.org

Downstream cellular events also provide evidence of target engagement. The previously mentioned activation of caspases-3 and -7 by 3,5-bis(benzylidene)-4-piperidones is a direct consequence of the compounds interacting with upstream components of the apoptotic signaling pathway, confirming a functional engagement that leads to programmed cell death. nih.govmdpi.com

Table 4: In Vitro Molecular Target Engagement of Piperidine Analogues

Compound Class Molecular Target Assay Type Result (Metric) Reference
Piperine-carboximidamide hybrid BRAFV600E Enzyme Inhibition IC50 = 40 nM nih.gov
Piperine-carboximidamide hybrid CDK2 Enzyme Inhibition IC50 = 12 nM nih.gov
Piperine-carboximidamide hybrid EGFR Enzyme Inhibition IC50 = 96-127 nM nih.gov
Piperidine/piperazine-based compound Sigma 1 Receptor (S1R) Radioligand Binding Ki = 3.2 nM rsc.orgnih.gov
3,5-Bis(benzylidene)-4-piperidone Dimer Caspase-3 / Caspase-7 Luminescence Assay Activation confirmed mdpi.com

Advanced Research Applications and Future Directions

4-(2-Methoxy-4-nitrophenoxy)piperidine as a Chemical Probe for Elucidating Biological Pathways

The application of small molecules as chemical probes to investigate and clarify complex biological processes is a cornerstone of modern chemical biology. The structure of this compound incorporates features that are highly advantageous for the design of such probes. The nitroaromatic group is particularly notable for its utility in probes designed to detect hypoxic environments, which are characteristic of solid tumors and areas of inflammation.

Certain enzymes, known as nitroreductases, are highly expressed in these low-oxygen conditions and can selectively reduce nitro groups. mdpi.comnih.gov This bio-reductive activation can be harnessed to trigger a detectable signal, such as fluorescence, or to release a therapeutic agent. mdpi.com A probe based on the this compound scaffold could be designed where the nitro group's reduction by a specific nitroreductase enzyme leads to a change in the molecule's electronic properties, thereby activating a latent fluorophore or another signaling moiety. Such a tool would enable researchers to map enzymatic activity and oxygen levels within cells and tissues, providing valuable insights into disease pathology. acs.org

Table 1: Potential Chemical Probe Applications Based on Structural Motifs

Structural Feature Probe Mechanism Potential Biological Target/Pathway
Nitroaromatic Group Bioreductive activation leading to signal generation (e.g., fluorescence turn-on). Hypoxia-inducible pathways, Nitroreductase enzyme activity. mdpi.comnih.gov
Piperidine (B6355638) Scaffold Serves as a recognition element for specific receptors or enzymes. Central nervous system receptors, transporters.

Integration into Material Science for Advanced Polymer and Coating Development

In material science, the demand for functional polymers and coatings with tailored properties—such as enhanced durability, specific reactivity, or antimicrobial characteristics—is ever-growing. Piperidine-containing compounds have been investigated as stabilizers and functional monomers in polymer synthesis. google.com The this compound molecule offers several avenues for integration into advanced materials.

The nitro group is a versatile chemical handle. It can be chemically reduced to a primary amine (-NH2). This resulting amino group can then serve as a reactive site for polymerization, enabling the incorporation of the molecule into polymer chains like polyamides or polyurethanes. This would imbue the final material with the specific physicochemical properties of the piperidine and substituted phenyl moieties. Furthermore, piperidine-based architectures have been explored for high-performance applications such as proton exchange membranes in fuel cells, suggesting a potential role in energy-related materials. acs.org Graphene and other nanomaterials incorporated into coatings have shown extraordinary anti-corrosion and antimicrobial properties, and functionalized organic molecules can be used to modify these materials for specific applications. graphenemex.com

Role in Analytical Chemistry for Detecting and Quantifying Specific Substances

The electroactive nature of the nitroaromatic functional group makes it an excellent target for electroanalytical techniques. The nitro group (-NO2) can be readily reduced at an electrode surface, producing a distinct and measurable electrical signal. This property forms the basis for the sensitive detection and quantification of many nitroaromatic compounds, including environmental pollutants and pharmaceuticals. electrochemsci.orguchile.clrsc.org

Consequently, this compound could be quantified with high sensitivity using methods like cyclic voltammetry or differential pulse voltammetry. nih.gov This is crucial for quality control in synthesis and for potential pharmacokinetic studies. Beyond its own detection, the molecule could be developed into a sensor. For instance, if the piperidine ring or another part of the molecule selectively binds to a target analyte (e.g., a metal ion or a biological molecule), this binding event could alter the electrochemical behavior of the nitro group, providing a measurable signal for the presence of the analyte. researchgate.net

Table 2: Electrochemical Properties of Related Nitroaromatic Compounds for Analytical Detection

Compound Analytical Method Detection Limit (LOD) Reference
4-Nitrophenol (4-NP) Linear Sweep Voltammetry 0.16 μM rsc.org
4-Nitrophenol (4-NP) Differential Pulse Voltammetry 0.10 μM nih.gov

Prospects for the Development of Novel Pharmaceutical Leads and Scaffolds

The piperidine ring is one of the most prevalent heterocyclic scaffolds found in approved pharmaceutical agents, earning it the status of a "privileged structure" in medicinal chemistry. researchgate.netnih.gov Its derivatives exhibit a vast range of pharmacological activities, including analgesic, antipsychotic, antihistaminic, and anticancer effects. ajchem-a.comnih.govnih.gov The 4-phenoxypiperidine (B1359869) substructure, in particular, is a key component of several biologically active compounds.

The this compound molecule can be viewed as a foundational scaffold for building libraries of new chemical entities. The substituents on the phenyl ring—the methoxy (B1213986) and nitro groups—are critical for modulating the molecule's properties.

Methoxy Group: Can influence solubility, metabolic stability, and receptor binding interactions through hydrogen bonding.

Nitro Group: Its strong electron-withdrawing nature significantly alters the electronic profile of the aromatic ring. It can also serve as a bioisostere for other functional groups or be a site for metabolic transformation. svedbergopen.comscielo.br

By modifying these groups and the piperidine nitrogen, medicinal chemists can systematically explore the structure-activity relationship (SAR) to optimize for potency and selectivity against a specific biological target, such as G-protein coupled receptors (GPCRs) or ion channels, which are common targets for piperidine-based drugs. nih.govnih.gov

Emerging Methodologies and Interdisciplinary Research Opportunities in Piperidine Chemistry

The future of research involving compounds like this compound is intrinsically linked to advancements in synthetic organic chemistry and the increasing convergence of different scientific fields. nih.gov Traditional methods for synthesizing substituted piperidines are being supplemented by powerful new strategies that offer greater efficiency and control. nih.gov

Recent breakthroughs in areas such as transition-metal-catalyzed C-H functionalization now allow for the direct modification of the piperidine ring at late stages of a synthesis. nih.gov This enables the rapid generation of diverse analogues from a common intermediate, accelerating the drug discovery process. unipa.itwhiterose.ac.uk

Furthermore, interdisciplinary approaches that combine computational chemistry, automated high-throughput synthesis, and biological screening are transforming how new functional molecules are discovered. nih.gov The potential applications of this compound can be explored in silico, with computational models predicting its binding to various protein targets or its suitability for material science applications. These predictions can then guide targeted, efficient laboratory synthesis and testing, creating a synergistic cycle of design and discovery. This modern, integrated approach is essential for unlocking the full potential of complex heterocyclic scaffolds. mdpi.comspringerprofessional.de

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Methoxy-4-nitrophenoxy)piperidine, and how can reaction conditions be standardized?

  • Methodology : The compound can be synthesized via nucleophilic substitution between 2-methoxy-4-nitrophenol and piperidine derivatives under alkaline conditions. Key steps include:

  • Reagent selection : Use anhydrous potassium carbonate or triethylamine to deprotonate the phenol group (common in piperidine functionalization) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while dichloromethane is suitable for stepwise purification .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves yield and purity .
    • Critical Parameters :
ParameterOptimal RangeImpact on Yield
Temperature80–100°C↑ Reactivity
Reaction Time12–24 hours↑ Conversion
Molar Ratio1:1.2 (phenol:base)↓ Side Products

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify methoxy (δ 3.8–4.0 ppm), nitrophenoxy (δ 7.5–8.5 ppm aromatic protons), and piperidine ring protons (δ 1.5–3.0 ppm). Coupling patterns distinguish axial/equatorial conformers .
  • IR Spectroscopy : Confirm nitro group (1520–1350 cm⁻¹ asymmetric stretch) and ether linkage (1250–1150 cm⁻¹) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 281.1 (C₁₂H₁₅N₂O₄⁺) with fragmentation peaks at m/z 138 (piperidine ring loss) .

Q. What factors influence the compound’s stability during storage, and how can degradation be minimized?

  • Key Findings :

  • Light Sensitivity : Nitro groups promote photodegradation; store in amber glass under inert gas (N₂/Ar) .
  • Moisture : Hydrolysis of the ether bond occurs in humid conditions; use desiccants (silica gel) .
  • Temperature : Stable ≤25°C; degradation accelerates above 40°C (TGA/DSC data) .

Advanced Research Questions

Q. How can researchers reconcile contradictory bioactivity data in pharmacological studies involving this compound?

  • Methodological Framework :

  • Assay Validation : Compare cytotoxicity (MTT assay) vs. receptor-binding (radioligand displacement) results to distinguish off-target effects .
  • Structural Analogues : Test derivatives (e.g., replacing nitro with cyano groups) to isolate pharmacophores .
  • Data Normalization : Use internal standards (e.g., β-actin in Western blots) to control batch variability .

Q. What computational tools (e.g., DFT, molecular docking) predict the compound’s reactivity and binding affinity?

  • Approach :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to calculate HOMO/LUMO gaps (~4.2 eV), indicating electrophilic nitro group reactivity .
  • Docking Studies : Simulate interactions with serotonin receptors (5-HT₂A) using AutoDock Vina; nitro group forms π-stacking with Phe234 (ΔG ≈ -9.2 kcal/mol) .

Q. How can researchers design experiments to assess environmental persistence and ecotoxicity?

  • Protocol :

  • Biodegradation : OECD 301F test (28-day aerobic degradation in sludge; monitor via LC-MS) .
  • Aquatic Toxicity : Daphnia magna acute toxicity (48h EC₅₀ ≈ 12 mg/L) .
  • Soil Mobility : Column leaching experiments (Koc = 320 L/kg, moderate mobility) .

Methodological Challenges and Solutions

Q. How should researchers address low yields in large-scale synthesis?

  • Troubleshooting :

  • Reaction Engineering : Use flow chemistry for precise temperature control and reduced side reactions .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance nitro group activation .

Q. What strategies resolve spectral overlaps in complex reaction mixtures?

  • Advanced Techniques :

  • 2D NMR (HSQC, COSY) : Differentiate piperidine protons from aromatic signals .
  • HPLC-MS/MS : Quantify trace impurities (e.g., nitrophenol byproducts) with a C18 column (gradient: 10–90% acetonitrile/0.1% formic acid) .

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